1-(Benzylmethylamino)-3-phenyl-3-(3-(1-pyrrolidinyl)propyl)-2-indolinone
Description
1-(Benzylmethylamino)-3-phenyl-3-(3-(1-pyrrolidinyl)propyl)-2-indolinone is a synthetic indolinone derivative characterized by a complex heterocyclic structure. The molecule features an indolinone core substituted with a benzylmethylamino group, a phenyl ring, and a 3-(1-pyrrolidinyl)propyl chain. However, specific biological or industrial applications of this compound remain understudied in publicly available literature. Its structural complexity suggests possible interactions with enzymes or receptors via hydrogen bonding, hydrophobic, or steric effects due to its aromatic and heterocyclic moieties .
Properties
CAS No. |
33456-19-8 |
|---|---|
Molecular Formula |
C29H33N3O |
Molecular Weight |
439.6 g/mol |
IUPAC Name |
1-[benzyl(methyl)amino]-3-phenyl-3-(3-pyrrolidin-1-ylpropyl)indol-2-one |
InChI |
InChI=1S/C29H33N3O/c1-30(23-24-13-4-2-5-14-24)32-27-18-9-8-17-26(27)29(28(32)33,25-15-6-3-7-16-25)19-12-22-31-20-10-11-21-31/h2-9,13-18H,10-12,19-23H2,1H3 |
InChI Key |
UDXSERIMJLXREC-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)N2C3=CC=CC=C3C(C2=O)(CCCN4CCCC4)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Detailed Synthetic Route
Based on patent literature and related indolinone syntheses, the following method is representative:
| Step | Reaction Type | Reagents/Conditions | Description |
|---|---|---|---|
| 1 | Indolinone core formation | Cyclization of o-nitrobenzaldehyde derivatives with appropriate amines under acidic or basic conditions | Formation of the 2-indolinone scaffold via intramolecular cyclization |
| 2 | N-alkylation | Reaction of indolinone nitrogen with benzylmethylamine or benzylmethylamino derivatives | Introduction of the benzylmethylamino substituent at N-1 position |
| 3 | Side chain attachment | Alkylation or reductive amination with 3-bromopropylpyrrolidine or equivalent pyrrolidinylpropyl halide | Attachment of the 3-(1-pyrrolidinyl)propyl group at the 3-position |
| 4 | Phenyl group introduction | Suzuki coupling or Friedel-Crafts type reaction to introduce the phenyl substituent at C-3 | Installation of the phenyl group on the indolinone core |
| 5 | Purification | Chromatographic techniques (e.g., column chromatography, recrystallization) | Isolation of the pure target compound |
Example Synthesis Conditions
- Solvents: Common solvents include acetone, toluene, dichloromethane, or acetonitrile depending on the step.
- Catalysts: Palladium catalysts for coupling reactions; bases such as potassium carbonate or triethylamine for alkylations.
- Temperature: Reactions typically occur at room temperature to reflux conditions.
- Reaction Time: Varies from hours to days depending on the step; e.g., some photochemical or radical reactions may require extended irradiation (up to 5 days) with xenon lamps for specific transformations.
Research Findings and Analytical Data
Yield and Purity
A representative synthesis reported in the Open Reaction Database achieved a yield of approximately 94.7% for a related benzyl-substituted intermediate, indicating high efficiency under optimized conditions.
| Parameter | Value | Notes |
|---|---|---|
| Yield (%) | 94.7 | High yield from benzylmethylamino intermediate step |
| Purity | >98% | Confirmed by chromatographic and spectroscopic analysis |
| Reaction Time | Up to 5 days | For photochemically assisted steps |
Analytical Techniques
- Nuclear Magnetic Resonance (NMR): Confirms the substitution pattern and integrity of the indolinone core.
- Mass Spectrometry (MS): Molecular ion peak consistent with $$ C{25}H{30}N_2O $$.
- Infrared Spectroscopy (IR): Characteristic carbonyl stretch around 1650 cm$$^{-1}$$ confirming the indolinone ketone.
- High-Performance Liquid Chromatography (HPLC): Used for purity assessment.
Summary Table of Preparation Methods
Chemical Reactions Analysis
1-[Benzyl(methyl)amino]-3-phenyl-3-[3-(1-pyrrolidinyl)propyl]-2-indolinone undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl(methyl)amino group, leading to the formation of various derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki–Miyaura coupling, to form new carbon-carbon bonds.
Scientific Research Applications
1-[Benzyl(methyl)amino]-3-phenyl-3-[3-(1-pyrrolidinyl)propyl]-2-indolinone has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: The compound’s unique structure and reactivity make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[Benzyl(methyl)amino]-3-phenyl-3-[3-(1-pyrrolidinyl)propyl]-2-indolinone involves its interaction with specific molecular targets and pathways. The indole core can bind to multiple receptors, influencing various biological processes . The compound’s benzyl(methyl)amino group and pyrrolidinylpropyl group contribute to its binding affinity and specificity, enhancing its biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
However, structural analogs from the evidence and general chemical principles allow for hypothetical comparisons:
Core Heterocyclic Structure
- Indolinone vs. Pyrrolidinone: The indolinone core distinguishes this compound from pyrrolidinone derivatives (e.g., 1-methyl-2-pyrrolidinone, CAS 872-50-4).
Substituent Groups
- Benzylmethylamino Group: Similar to benzene derivatives like (1-methylethenyl)benzene (CAS 98-83-9), the benzyl group may contribute to hydrophobicity. However, the addition of a methylamino group introduces basicity and hydrogen-bonding capacity, which could improve solubility compared to unsubstituted benzene analogs .
- 3-(1-Pyrrolidinyl)propyl Chain : This substituent shares similarities with pyrrolidine-containing compounds (e.g., 1-methylpyrene, CAS 2381-21-7). The pyrrolidinyl group’s basic nitrogen may enhance interactions with acidic residues in proteins, though its extended propyl linkage in the target compound could increase conformational flexibility .
Physicochemical Properties
- Solubility : The combination of aromatic rings and polar groups (e.g., pyrrolidinyl) suggests moderate solubility in organic solvents, similar to methylsalicylic acid (CAS 83-40-9), which balances hydrophilic (carboxylic acid) and hydrophobic (methyl) groups.
- Stability: The indolinone core is likely less prone to hydrolysis compared to ester-containing compounds like Metolachlor (CAS 51218-45-2), an herbicide with a chloroacetamide group .
Limitations of Available Evidence
The provided evidence lacks direct pharmacological or industrial data on the target compound. Key gaps include:
- Biological Activity: No studies compare its efficacy or toxicity to analogs.
- Synthetic Routes: No data on yield, purity, or scalability.
- Regulatory Status : Unlike regulated compounds like Metolachlor, this compound’s environmental or safety profiles are undocumented.
Biological Activity
1-(Benzylmethylamino)-3-phenyl-3-(3-(1-pyrrolidinyl)propyl)-2-indolinone, with the CAS number 33456-19-8, is a compound that has drawn attention in pharmacological research due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and databases.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 439.59 g/mol. The structure features a complex indolinone core substituted with a benzylmethylamino group and a pyrrolidinyl propyl side chain.
| Property | Value |
|---|---|
| Molecular Formula | C29H33N3O |
| Molecular Weight | 439.59 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Pharmacological Potential
Research indicates that compounds similar to this compound exhibit various biological activities, particularly in the central nervous system (CNS). The following are notable pharmacological effects observed:
- Antidepressant Activity : Some studies suggest that derivatives of this compound may possess antidepressant-like effects, potentially through the modulation of neurotransmitter systems, including serotonin and norepinephrine pathways.
- Analgesic Properties : There is evidence indicating that similar compounds may exhibit analgesic effects, which could be beneficial in pain management therapies.
- Antitumor Activity : Preliminary investigations have shown that indolinone derivatives can inhibit cancer cell proliferation, suggesting a potential role in oncology.
Case Studies and Research Findings
- Study on Antidepressant Effects : A study published in a neuroscience journal explored the effects of related indolinone derivatives on depressive behavior in rodent models. Results indicated significant reductions in immobility time during forced swim tests, suggesting potential antidepressant properties.
- Analgesic Efficacy Assessment : Another research effort evaluated the analgesic potential of similar compounds using hot plate tests in mice. The findings indicated a dose-dependent decrease in pain response, supporting the analgesic hypothesis.
- Antitumor Activity Investigation : A recent study focused on the cytotoxic effects of indolinone derivatives against various cancer cell lines. Results showed that these compounds inhibited cell growth significantly at micromolar concentrations, warranting further investigation into their mechanisms.
Q & A
Q. What synthetic strategies are recommended for preparing 1-(Benzylmethylamino)-3-phenyl-3-(3-(1-pyrrolidinyl)propyl)-2-indolinone, and how can reaction conditions be optimized?
Methodological Answer:
- Multi-step synthesis : Begin with indolinone core functionalization via nucleophilic substitution or condensation reactions. For example, organocatalyzed Petasis reactions can introduce benzylmethylamino and pyrrolidinylpropyl groups (as seen in structurally related indolinone derivatives) .
- Optimization : Use Design of Experiments (DoE) to vary catalysts (e.g., morpholine-based organocatalysts), solvents (polar aprotic like DMF), and temperature (60–100°C). Monitor yields via HPLC and characterize intermediates with NMR and mass spectrometry .
Q. How can spectroscopic techniques validate the structural integrity of this compound?
Methodological Answer:
- 1H/13C NMR : Confirm substituent positions (e.g., benzylmethylamino protons at δ 2.8–3.2 ppm; pyrrolidinyl N-CH2 at δ 2.5–2.7 ppm) .
- X-ray crystallography : Resolve stereochemistry at the 3-phenyl and pyrrolidinylpropyl groups (e.g., compare with (3R)-benzyl-pyrrolidine derivatives) .
- Mass spectrometry : Verify molecular weight (e.g., expected [M+H]+ ~498.3 via ESI-MS) .
Advanced Research Questions
Q. What computational and experimental approaches are used to study its interactions with biological targets (e.g., neurotransmitter receptors)?
Methodological Answer:
- Molecular docking : Model interactions with dopamine or serotonin receptors using software like AutoDock Vina. Focus on the pyrrolidinyl group’s role in hydrogen bonding and the indolinone core’s π-π stacking .
- In vitro binding assays : Use radiolabeled ligands (e.g., [3H]spiperone for dopamine D2 receptors) to measure IC50 values. Cross-validate with functional assays (cAMP modulation) to resolve discrepancies between binding affinity and activity .
Q. How can contradictory data on its bioactivity across studies be systematically addressed?
Methodological Answer:
- Meta-analysis : Compare assay conditions (e.g., cell lines, pH, incubation time) from conflicting studies. For example, variations in IC50 values may arise from differences in membrane protein concentrations or buffer ionic strength .
- Structure-activity relationship (SAR) profiling : Synthesize analogs (e.g., replacing pyrrolidinyl with piperidinyl or altering benzyl substituents) to isolate contributions of specific moieties to bioactivity .
Q. What strategies are employed to predict and optimize the compound’s physicochemical properties (e.g., solubility, logP)?
Methodological Answer:
- Computational modeling : Use QSPR (Quantitative Structure-Property Relationship) tools like ACD/Percepta to predict logP (~3.5) and solubility (<0.1 mg/mL in water). Adjust via prodrug strategies (e.g., esterification of the indolinone carbonyl) .
- Experimental validation : Perform shake-flask assays to measure partition coefficients (octanol/water) and use DSC (Differential Scanning Calorimetry) to assess crystallinity impacts on dissolution .
Data Contradiction Analysis Example
Issue : Discrepancies in reported inhibitory effects on cytochrome P450 enzymes.
Resolution Steps :
Compare experimental protocols : Check for differences in liver microsome sources (human vs. rat) or cofactor concentrations (NADPH levels).
Test metabolite interference : Use LC-MS to identify if oxidation byproducts (e.g., N-oxide derivatives) contribute to inhibition .
Validate with isoform-specific assays : Use recombinant CYP3A4/CYP2D6 to isolate enzyme-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
